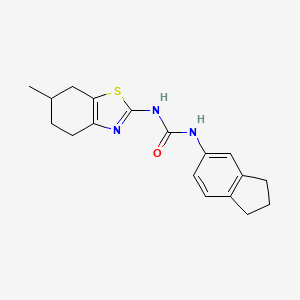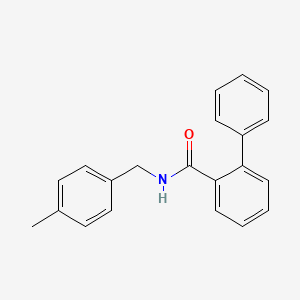![molecular formula C12H12N2O2S2 B4773024 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine](/img/structure/B4773024.png)
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine
Vue d'ensemble
Description
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine, also known as TTM, is a synthetic compound that has been widely used in scientific research. TTM belongs to the class of thiomorpholine derivatives and has been found to possess a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine involves the inhibition of the activity of metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix components. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine binds to the active site of metalloproteinases and prevents their activity by blocking the access of substrates to the active site.
Biochemical and Physiological Effects:
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been found to possess a range of biochemical and physiological effects. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has also been found to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been shown to inhibit angiogenesis, which is the formation of new blood vessels, in various cell types. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine in lab experiments include its ability to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and repair. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been found to be effective in inhibiting the activity of MMPs and ADAMTSs in various cell types. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has also been shown to inhibit angiogenesis and to induce apoptosis in cancer cells. However, the limitations of using 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
Future research on 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine should focus on its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine for therapeutic purposes. In addition, future research should focus on the development of new derivatives of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine with improved solubility and reduced toxicity. Finally, future research should investigate the potential use of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine in combination with other drugs for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been widely used in scientific research due to its ability to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and repair. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been found to inhibit the activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs) in various cell types. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis, which is programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
thiomorpholin-4-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-12(14-3-6-17-7-4-14)9-8-10(16-13-9)11-2-1-5-18-11/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQQVPVKVULLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholin-4-yl[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-cyano-3-[1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4772961.png)
![2-(4-bromo-2-chlorophenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4772969.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4772971.png)
![N-{2-[2-(diphenylacetyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4772986.png)

![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4773000.png)
![2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)
![2-({3-[(2-thienylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4773011.png)
![N-(3-methylphenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B4773012.png)
![2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4773016.png)
![N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide](/img/structure/B4773027.png)
![5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4773041.png)